molecular formula C5H11ClN2O B1522971 4-Amino-1-methylpyrrolidin-2-one hydrochloride CAS No. 1228838-07-0

4-Amino-1-methylpyrrolidin-2-one hydrochloride

Cat. No. B1522971
CAS RN: 1228838-07-0
M. Wt: 150.61 g/mol
InChI Key: NGUXWEHRQIGWMQ-UHFFFAOYSA-N
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Description

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a chemical compound . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C5H10N2O and the molecular weight is 114.15 .


Molecular Structure Analysis

The SMILES string for 4-Amino-1-methylpyrrolidin-2-one hydrochloride is CN1CC(CC1=O)N . The InChI is 1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-1-methylpyrrolidin-2-one hydrochloride is 150.61 . It is a solid substance . The storage temperature is at room temperature .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-methylpyrrolidin-2-one hydrochloride: is a compound of interest in medicinal chemistry due to its pyrrolidine ring, a common feature in bioactive molecules. This structure is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The compound’s potential to bind with enantioselective proteins makes it a valuable scaffold for developing new drug candidates with varied biological profiles.

Biology

In biological research, this compound’s derivatives are used to study protein interactions and enzyme kinetics. Its role as a building block for more complex biological molecules allows researchers to dissect molecular pathways and understand the underlying mechanisms of biological functions .

Chemistry

Chemists utilize 4-Amino-1-methylpyrrolidin-2-one hydrochloride for synthetic applications, particularly in the synthesis of heterocyclic compounds. Its reactivity and ability to form stable bonds with various functional groups make it a versatile reagent in organic synthesis .

Pharmacology

The pharmacological interest in 4-Amino-1-methylpyrrolidin-2-one hydrochloride stems from its potential use in drug design and discovery. It can be used to modify the pharmacokinetic and pharmacodynamic properties of new pharmacological agents .

Biotechnology

In biotechnological applications, this compound can be employed in the design of probes and sensors due to its reactive amino group. It can also be used in the development of novel biocatalysts and as a chiral auxiliary in enzymatic reactions.

Materials Science

Materials scientists may explore the use of 4-Amino-1-methylpyrrolidin-2-one hydrochloride in the creation of new polymeric materials. Its incorporation into polymers could potentially enhance material properties such as durability, flexibility, and chemical resistance .

Analytical Chemistry

This compound is valuable in analytical chemistry for the development of new analytical methods. It can serve as a standard or a reagent in chromatographic techniques and mass spectrometry to detect or quantify other substances .

Green Chemistry

The compound’s potential in green chemistry lies in its use in developing environmentally friendly synthetic routes. It can be part of catalyst systems that promote reactions under mild conditions, reducing the need for harsh chemicals and minimizing waste .

Safety and Hazards

The safety information for 4-Amino-1-methylpyrrolidin-2-one hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

4-amino-1-methylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUXWEHRQIGWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpyrrolidin-2-one hydrochloride

CAS RN

933744-16-2, 1228838-07-0
Record name 4-Amino-1-methyl-2-pyrrolidinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-amino-1-methylpyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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